(4-Bromo-6-methylpyridin-2-YL)methanamine
Description
(4-Bromo-6-methylpyridin-2-yl)methanamine is a brominated pyridine derivative featuring a methanamine group at the 2-position, a bromine substituent at the 4-position, and a methyl group at the 6-position of the pyridine ring. Its structural uniqueness arises from the electron-withdrawing bromine atom and the electron-donating methyl group, which modulate reactivity and physicochemical properties. The dihydrobromide salt form (CAS: EN300-18527725) is commercially available, highlighting its stability and utility in synthetic workflows .
Properties
IUPAC Name |
(4-bromo-6-methylpyridin-2-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-5-2-6(8)3-7(4-9)10-5/h2-3H,4,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVQCQSUAQREXTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)CN)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
(4-Bromo-6-methylpyridin-2-YL)methanamine can be synthesized by reacting bromopyridine with methylamine in an appropriate solvent . The reaction conditions and methods can be adjusted according to specific requirements.
Chemical Reactions Analysis
(4-Bromo-6-methylpyridin-2-YL)methanamine undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromo group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions:
Formation of Salts: It can react with acidic compounds to form salts.
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
(4-Bromo-6-methylpyridin-2-YL)methanamine has several scientific research applications:
Synthesis and Organic Chemistry: It serves as a precursor in the synthesis of complex organic compounds and materials.
Medicinal Chemistry: Derivatives of this compound have been synthesized for antimicrobial studies, demonstrating moderate to very good antibacterial and antifungal activities.
Material Science: This compound is used in the synthesis of advanced materials, such as end-functional polymers through atom transfer radical polymerization and click chemistry.
Antidepressant Activity: Derivatives of this compound have been explored as “biased agonists” of serotonin 5-HT1A receptors, showing significant antidepressant-like activity in preliminary in vivo studies.
Biodiesel Production: The compound’s derivatives have also found application in biodiesel production, serving as catalysts in processes that aim for higher methyl ester yields.
Mechanism of Action
its derivatives have been studied for their interaction with serotonin 5-HT1A receptors, suggesting that it may exert its effects through modulation of these receptors. The molecular targets and pathways involved in its action are still under investigation.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : The 4-bromo-6-methyl substitution in the target compound creates a sterically hindered environment at the 2-position, reducing nucleophilic substitution rates compared to analogs like (2-bromopyridin-4-yl)methanamine .
- Reactivity : Bromine at the 4-position (para to methanamine) enhances stability in cross-coupling reactions, whereas bromine at the 2-position (ortho to methanamine) increases susceptibility to displacement, as seen in palladium-mediated cyanations .
Key Observations :
- The target compound’s synthesis achieves higher yields (up to 89.4%) under microwave-assisted Suzuki conditions compared to furan-containing analogs (11.1% yield) .
- Bromine’s position influences reaction efficiency: Para-substituted bromines (as in the target) are less reactive in displacement reactions than ortho-substituted bromines .
Physicochemical Properties
Solubility and Stability
- Target Compound : The dihydrobromide salt (EN300-18527725) exhibits enhanced aqueous solubility due to ionic character, critical for biological assays .
- Free Base vs. Salt Forms : Unsubstituted methanamines (e.g., benzenemethanamine) show lower solubility in polar solvents (e.g., 0.25 mole fraction in N,N-dimethylformamide at 298 K) compared to salt forms .
Collision Cross-Section and Molecular Geometry
- The target compound’s SMILES (CC1=CC(=NC=C1CN)Br) predicts a planar pyridine ring with a bent methanamine group, resulting in a collision cross-section of ~85 Ų .
- Analogs with bromine at the 6-position (e.g., (6-bromo-4-methylpyridin-3-yl)methanamine) exhibit greater steric bulk, reducing solubility in nonpolar solvents .
Biological Activity
(4-Bromo-6-methylpyridin-2-yl)methanamine is an organic compound characterized by a pyridine ring with a bromine atom at the 4-position, a methyl group at the 6-position, and a methanamine functional group. Its unique structural features suggest potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : CHBrN
- Molecular Weight : 202.05 g/mol
- Structure : The compound consists of a pyridine ring substituted with specific functional groups that enhance its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies indicate that compounds with similar structures may exhibit antimicrobial and anticancer properties, potentially through enzyme inhibition or receptor modulation .
Antimicrobial Activity
Research has shown that this compound possesses significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, indicating potential applications in treating infections.
Anticancer Properties
Initial evaluations suggest that this compound may exhibit cytotoxic effects on cancer cell lines. The mechanism appears to involve the induction of apoptosis in malignant cells, making it a candidate for further investigation in cancer therapy .
Case Studies
-
Antimicrobial Testing :
- A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating strong antibacterial activity.
- Cytotoxicity Assays :
Comparative Analysis
To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | CAS Number | Similarity Index | Biological Activity |
|---|---|---|---|
| (4-Methylpyridin-2-yl)methanamine | 129768-95-2 | 0.81 | Moderate antibacterial |
| (3-Bromo-6-chloro-4-methylpyridin-2-yl)methanol | 1374134-46-9 | 0.77 | Weak anticancer |
| (5-Bromo-6-methylpicolinic acid) | 137778-20-2 | 0.77 | Antimicrobial properties |
| 2-(4-Bromopyridin-2-yl)propan-2-ol | 477252-20-3 | 0.74 | Limited biological activity |
The unique bromination pattern and the presence of the methanamine group distinguish this compound from its analogs, contributing to its enhanced reactivity and biological activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
